molecular formula C17H19N3O4 B2728642 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 922019-44-1

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2728642
CAS RN: 922019-44-1
M. Wt: 329.356
InChI Key: SMXQGRKSACCXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Transformations :

    • Kawashima and Tabei (1986) reported the reaction of benzamide oxime with dicyclohexylcarbodiimide, leading to various oxadiazole derivatives (Kawashima & Tabei, 1986). This reaction pathway highlights the chemical transformations related to compounds like cyclohexanecarboxamide.
    • A study by Levai et al. (2002) described the synthesis and oxidation of tetrahydrobenzofurans, showing the transformation of benzamides into novel derivatives, which is significant for understanding chemical properties and potential applications (Levai et al., 2002).
  • Anticancer Activity :

    • Salahuddin et al. (2014) explored the anticancer evaluation of 1,3,4-oxadiazole derivatives, suggesting potential therapeutic applications in cancer treatment (Salahuddin et al., 2014).
  • Antimicrobial and Anti-Tubercular Properties :

    • A study by Shruthi et al. (2016) presented novel benzimidazole–oxadiazole hybrid molecules as promising antimicrobial agents, including compounds related to cyclohexanecarboxamide, which exhibited potent anti-tubercular activity (Shruthi et al., 2016).
  • Radiochemical Synthesis for Biological Studies :

    • Lang et al. (1999) discussed the synthesis of fluorine-18-labeled 5-HT1A antagonists, which includes derivatives of cyclohexanecarboxamide, for evaluating biological properties in rats (Lang et al., 1999).
  • Synthesis of Novel Compounds for Anticancer Evaluation :

    • Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing significant anticancer activity, highlighting the relevance of cyclohexanecarboxamide derivatives in cancer research (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

The primary target of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Similar compounds have shown potent growth inhibition properties against human cancer cell lines .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

The specific biochemical pathways affected by This compound It can be inferred from related compounds that the compound may interact with pathways involved in cell cycle regulation and apoptosis .

Result of Action

The molecular and cellular effects of This compound Related compounds have demonstrated potent growth inhibition properties with ic50 values generally below 5 μm against human cancer cell lines .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-16(12-4-2-1-3-5-12)18-17-20-19-15(24-17)9-11-6-7-13-14(8-11)23-10-22-13/h6-8,12H,1-5,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXQGRKSACCXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.